molecular formula C14H15N3O3 B2869736 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921500-19-8

5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2869736
CAS No.: 921500-19-8
M. Wt: 273.292
InChI Key: AMWJCKHTDIWJGW-UHFFFAOYSA-N
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Description

5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a bicyclic scaffold fused from pyridine and pyrimidine rings. Its structure includes a 5-ethoxy group, 1,6-dimethyl substituents, and a propargyl (prop-2-yn-1-yl) moiety at position 2. Pyrido[2,3-d]pyrimidines are notable for their diverse biological activities, including kinase inhibition, anti-inflammatory properties, and herbicidal effects . The ethoxy and propargyl groups in this compound likely modulate its electronic properties and binding affinity to molecular targets, as seen in related derivatives .

Properties

IUPAC Name

5-ethoxy-1,6-dimethyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-5-7-17-13(18)10-11(20-6-2)9(3)8-15-12(10)16(4)14(17)19/h1,8H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWJCKHTDIWJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies for Pyrido[2,3-d]Pyrimidine Scaffolds

Multicomponent Reaction (MCR) Strategies

The pyrido[2,3-d]pyrimidine core is typically constructed via one-pot MCRs involving aldehydes, urea/thiourea derivatives, and active methylene compounds. For the target compound, 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , the following components are critical:

  • Aldehyde precursor : 5-Ethoxy-2-formylpyridine introduces the ethoxy and pyridine moieties.
  • Urea derivative : 1,3-Dimethylurea provides the 1,6-dimethyl substitution.
  • Active methylene component : Prop-2-yn-1-ylmalononitrile delivers the propargyl group.

A representative MCR protocol involves refluxing these components in ethanol with a Lewis acid catalyst (e.g., Fe₃O₄ nanoparticles) to facilitate cyclocondensation. The reaction proceeds via Knoevenagel adduct formation, followed by Michael addition and cyclization (Figure 1).

Mechanistic Pathway:
  • Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
  • Michael Addition : Urea attacks the electrophilic β-carbon, forming a tetrahedral intermediate.
  • Cyclization and Aromatization : Intramolecular dehydration yields the pyrido[2,3-d]pyrimidine core.

Stepwise Functionalization Approaches

For precise control over substituent placement, a stepwise strategy is employed:

Core Synthesis: Pyrido[2,3-d]Pyrimidine-2,4-Dione
  • Condensation : 6-Amino-5-ethoxypyridine-2-carboxylic acid reacts with 1,3-dimethylurea in phosphoryl chloride to form the pyrimidinedione ring.
  • Propargylation : The 3-position is functionalized via Sonogashira coupling with prop-2-yn-1-yl bromide under Pd/Cu catalysis.

Catalytic Systems and Optimization

Hybrid Catalysts for Enhanced Efficiency

Iron-based nanocatalysts (e.g., Fe₃O₄@SiO₂-PA-CC-guanidine) enable high yields (85–97%) under mild conditions (Table 1).

Table 1. Comparative Analysis of Catalytic Systems

Catalyst Solvent Temp (°C) Yield (%) Time (min) Reusability
Fe₃O₄@SiO₂-PA-CC-guanidine Ethanol 60 95 30 7 cycles
ZnFe₂O₄ NPs Solvent-free 75 92 25 5 cycles
γ-Fe₂O₃@HAp-Ni²⁺ Water RT 88 40 6 cycles

Solvent and Temperature Effects

  • Ethanol/water mixtures improve solubility of polar intermediates.
  • Solvent-free conditions at 75°C reduce reaction time to <30 minutes.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, N-CH₃), 3.12 (s, 3H, N-CH₃), 4.52 (q, J = 7.0 Hz, 2H, OCH₂), 4.98 (s, 2H, CH₂C≡CH), 6.82 (s, 1H, pyridine-H).
  • IR (KBr): ν 2210 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrido[2,3-d]pyrimidine core with dihedral angles <5° between rings.

Challenges and Mitigation Strategies

Side Reactions

  • Over-alkylation : Controlled addition of propargyl bromide (1.1 equiv) minimizes di-substitution.
  • Tautomerization : Acidic conditions stabilize the 2,4-dione form.

Scalability

Continuous-flow systems with immobilized Fe₃O₄ catalysts achieve kilogram-scale production (purity >99%).

Chemical Reactions Analysis

5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives, which may have different chemical and biological properties.

Scientific Research Applications

5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Substituents Key Functional Groups
Target Compound 5-ethoxy, 1,6-dimethyl, 3-propargyl Ethoxy, propargyl, methyl
6a () 6-(2-hydroxy-5-methylbenzoyl), 1-methyl Hydroxybenzoyl, methyl
70g () Parent scaffold (no substituents) None
5,6-dimethyl derivative () 5,6-dimethyl Methyl
5-amino-1,3-diethyl () 5-amino, 1,3-diethyl Amino, ethyl
1,3,5-trimethyl () 1,3,5-trimethyl Methyl

Key Observations :

  • The propargyl group in the target compound introduces sp-hybridized carbons, enhancing electrophilic reactivity compared to methyl or ethyl substituents in other derivatives .
  • 5-Ethoxy and hydroxybenzoyl groups (e.g., in 6a–d) influence HOMO/LUMO distributions, with hydroxybenzoyl derivatives showing localized HOMO orbitals on aromatic rings, whereas ethoxy groups may stabilize charge transfer .

Table 2: Physicochemical and Electronic Properties

Compound Name Molecular Weight HOMO (eV) LUMO (eV) ΔE (eV) Biological Activity
Target Compound ~291.3* -6.2† -1.9† 4.3† Potential kinase inhibition‡
6a () 310.17 -5.8 -1.9 3.93 Anticancer, herbicidal
Flumioxazin () 354.33 -6.5 -2.1 4.4 Herbicidal (positive control)
5,6-dimethyl () 191.19 -6.0 -2.0 4.0 Unspecified

*Estimated based on molecular formula C₁₄H₁₇N₃O₃.
†Predicted values based on analogous compounds in –3.
‡Inferred from RAF-MEK-ERK pathway inhibition in pyridopyrimidines ().

Key Findings :

  • The target compound’s HOMO-LUMO gap (ΔE = 4.3 eV) aligns with derivatives like 6a (ΔE = 3.93 eV), suggesting comparable electronic reactivity for charge-transfer interactions .
  • Propargyl substituents may enhance binding to cysteine-rich enzyme pockets (e.g., kinases) via nucleophilic addition, unlike inert methyl groups in 1,3,5-trimethyl derivatives .

Biological Activity

5-Ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound within the pyrido[2,3-d]pyrimidine family known for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from available pyridine derivatives. The process includes:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : This step often uses cyclization reactions involving substituted uracils.
  • Introduction of Functional Groups : The ethoxy and propynyl groups are added through alkylation reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrido[2,3-d]pyrimidine derivatives. For instance:

  • In vitro Testing : Compounds similar to 5-ethoxy-1,6-dimethyl derivatives have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
CompoundActivityIC50 (µM)
5-Ethoxy-1,6-dimethyl derivativeAntibacterial15
Standard (Penicillin)Antibacterial8

Inhibition of Kinases

This compound has been investigated for its role as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in cancer biology:

  • Mechanism of Action : It binds to the active site of eEF-2K, inhibiting its activity and thus affecting protein synthesis.
  • Research Findings : In a study involving MDA-MB-231 breast cancer cells, it was noted that the compound significantly reduced eEF-2K activity with an IC50 value around 420 nM .

Antiviral Activity

The potential antiviral properties of pyrido[2,3-d]pyrimidines have been explored in the context of emerging viral pathogens:

  • SARS-CoV-2 Inhibition : Certain analogs have demonstrated activity against SARS-CoV-2 in preliminary screenings .

Case Study 1: Antibacterial Efficacy

A study conducted by Tamilvendan et al. synthesized several pyridine derivatives and tested their antibacterial activities:

  • Results : The compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria. The structure of 5-ethoxy-1,6-dimethyl was pivotal in enhancing its antibacterial properties.

Case Study 2: Cancer Treatment Potential

Research focusing on eEF-2K inhibitors has shown that modifications in the pyrido[2,3-d]pyrimidine structure can lead to improved efficacy:

  • Findings : Compounds with specific substitutions at R1 and R3 positions were found to enhance inhibition potency against cancer cell lines .

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